molecular formula C22H35NO8 B1233862 Bisoprolol fumarate CAS No. 105878-43-1

Bisoprolol fumarate

Cat. No. B1233862
CAS RN: 105878-43-1
M. Wt: 441.5 g/mol
InChI Key: RZPZLFIUFMNCLY-WLHGVMLRSA-N
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Description

Bisoprolol fumarate is a medication that belongs to the selective beta-blocker class of drugs . It is used alone or together with other medicines to treat high blood pressure (hypertension) . High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .


Synthesis Analysis

Bisoprolol fumarate has been analyzed using various methods such as spectrophotometric, voltammetry, HPLC, HPTLC, and spectrofluorimetric methods . These methods have been used to analyze bisoprolol fumarate in the form of raw materials, pharmaceutical preparations, or biological fluids .


Molecular Structure Analysis

The molecular structure of Bisoprolol fumarate has been studied using Fourier transform infrared spectrometry and nuclear magnetic resonance spectroscopy . The mass fragmentation pattern of bisoprolol fumarate was reported using the electrospray ionization technique .


Chemical Reactions Analysis

Bisoprolol fumarate has two anhydrous forms (Form I and Form II) and a hydrate . Both FT-IR and XRPD methods were found to be suitable for the characterization of the different crystal structures . Thermoanalytical measurements showed that Form I and Form II have clearly different melting points .


Physical And Chemical Properties Analysis

The physicochemical properties of Bisoprolol include pKa value, solubility, X-ray powder diffraction, and methods of analysis (including compendial, electrochemical, spectroscopic, chromatographic and capillary electrophoresis) . The study also covers thermal analysis such as differential scanning calorimetry and thermogravimetry of Bisoprolol .

Scientific Research Applications

Treatment of Hypertension

Bisoprolol fumarate is beneficial in the treatment of hypertension . It is a selective type β1 adrenergic receptor blocker, which helps in reducing high blood pressure .

Management of Cardiac Ischemia

Bisoprolol fumarate is used in the management of cardiac ischemia . It helps in reducing the workload of the heart, thus improving the heart’s efficiency .

Prevention of Myocardial Infarction

Bisoprolol fumarate is used for secondary prevention of myocardial infarction . It helps in reducing the risk of heart attacks by slowing down the heart rate and reducing the force of heart muscle contraction .

Treatment of Heart Failure

Bisoprolol fumarate is used in the treatment of heart failure . It helps in improving the heart’s pumping ability, thus improving the symptoms of heart failure .

Management of Angina Pectoris

Bisoprolol fumarate is used in the management of angina pectoris . It helps in reducing the frequency and severity of angina attacks by reducing the demand of the heart for oxygen .

Extemporaneous Formulation

Bisoprolol fumarate has been used in the development of a patient-friendly extemporaneous formulation . This formulation is beneficial for patients who cannot swallow solid dosage forms or are receiving medicines via nasogastric or gastrostomy tubes .

Stability and Bioavailability Studies

Bisoprolol fumarate has been used in stability and bioavailability studies . These studies help in understanding the stability of the drug under various conditions and its bioavailability in the body .

Synthesis and Characterization of Related Compounds

During the synthesis and scale-up of Bisoprolol, several related compounds are generated . These compounds are then characterized for their properties and potential applications .

Mechanism of Action

Target of Action

Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in the regulation of heart rate and contractility.

Mode of Action

Bisoprolol fumarate acts as a selective beta-blocker , specifically targeting the beta-1 adrenergic receptors . By binding to these receptors, Bisoprolol effectively modulates the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in a decrease in heart rate and contractility, thereby reducing the heart’s oxygen demand .

Biochemical Pathways

It is known that the drug’s therapeutic effects are achieved through the antagonism of β-1 adrenoceptors, which results in lower cardiac output . This action reduces the activity of the sympathetic nervous system, which mediates the fight-or-flight response .

Pharmacokinetics

It is well absorbed, with a bioavailability of over 90% . Peak plasma concentrations are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The drug is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . The elimination half-life is 10–12 hours , allowing for once-daily dosing .

Result of Action

The primary result of Bisoprolol fumarate’s action is a reduction in heart rate and contractility, which leads to a decrease in blood pressure . This makes it effective in the treatment of conditions such as hypertension, heart failure, and atrial fibrillation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisoprolol fumarate. For instance, the drug is affected by acid hydrolysis, base hydrolysis, and oxidative conditions, which can decrease its content . Water, as a neutral medium, and light have no significant effect on its stability . Furthermore, the formulation of the drug can also impact its stability and bioavailability .

Safety and Hazards

Bisoprolol fumarate has some side effects that may occur. These include body aches or pain, chest pain, chills, cough, difficult or labored breathing, ear congestion, fever, headache, loss of voice, nasal congestion, pain or tenderness around eyes and cheekbones, shortness of breath or troubled breathing, sneezing, sore throat, stuffy or runny nose, tightness in chest, unusual tiredness or weakness, wheezing . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisoprolol fumarate

CAS RN

104344-23-2, 66722-45-0, 105878-43-1
Record name Bisoprolol fumarate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt)
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URL https://commonchemistry.cas.org/detail?cas_rn=66722-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bisoprolol monofumarate
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Record name Bisoprolol fumarate
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Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1)
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Record name BISOPROLOL MONOFUMARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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